Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position, a thioacetamido linker, and an ethyl ester terminal group. The synthesis of such derivatives typically involves multi-step reactions, starting with cyclocondensation of thiourea intermediates with β-ketoesters or malonates, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-4-29-17(25)10-21-16(24)11-31-20-22-13-7-8-30-18(13)19(26)23(20)12-5-6-14(27-2)15(9-12)28-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWACIPCBDBHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a dimethoxyphenyl group and an acetamido moiety. The presence of sulfur in the thioacetamide linkage enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various Gram-positive and Gram-negative bacteria. A study demonstrated that these compounds inhibited bacterial growth at concentrations as low as 15.62 µg/ml against Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Thioredoxin reductase (TrxR) is a known target in cancer therapy due to its role in redox regulation and cell proliferation. Compounds with similar structures have been shown to selectively inhibit TrxR1 activity, leading to reduced tumor cell viability . In vitro studies revealed that derivatives of the thieno[3,2-d]pyrimidine scaffold induced apoptosis in various cancer cell lines.
Anti-inflammatory Effects
This compound has also been assessed for anti-inflammatory activity. In animal models, compounds within this class demonstrated significant reductions in inflammatory markers and pain responses when subjected to acetic acid-induced writhing tests .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in cellular metabolism contributes to its antimicrobial and anticancer effects.
- Modulation of Redox Status : By targeting TrxR1, it alters the redox balance within cells, promoting apoptosis in cancerous cells.
- Anti-inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Antimicrobial Efficacy : A study published in MDPI reported that thieno[3,2-d]pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against various pathogens .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 15.62 | Antibacterial |
| Compound B | 31.25 | Antifungal |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate exhibit significant antimicrobial properties. For instance:
- Efficacy Against Bacteria : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit bacterial growth at concentrations as low as 15.62 µg/ml against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Notably:
- Targeting Thioredoxin Reductase : Thioredoxin reductase (TrxR) is a known target in cancer therapy due to its role in redox regulation and cell proliferation. Compounds with similar structures have been shown to selectively inhibit TrxR1 activity, leading to reduced tumor cell viability .
- Induction of Apoptosis : In vitro studies revealed that derivatives of the thieno[3,2-d]pyrimidine scaffold can induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
This compound has also been assessed for anti-inflammatory activity:
- Reduction of Inflammatory Markers : In animal models, compounds within this class have demonstrated significant reductions in inflammatory markers and pain responses when subjected to acetic acid-induced writhing tests .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Antimicrobial Efficacy
A study published in MDPI reported that thieno[3,2-d]pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against various pathogens.
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 15.62 | Antibacterial |
| Compound B | 31.25 | Antifungal |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives exhibit structural diversity, primarily through variations in substituents at the 3-position, the thioacetamido linker, and terminal functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to electron-withdrawing substituents like 4-nitrophenyl () or 4-chlorophenyl ().
- Hydrazide -terminated analogs () exhibit antitumor activity, suggesting that terminal functional groups critically influence bioactivity.
Synthetic Efficiency :
- Yields for analogs range from 48% () to 58% (), indicating moderate efficiency in coupling reactions. The target compound’s synthesis likely follows similar pathways, though specific yield data are unavailable.
Spectroscopic Characterization :
- IR spectra for analogs () confirm carbonyl (C=O, 1645–1687 cm⁻¹) and NH₂ (3263–3323 cm⁻¹) stretches, consistent with the target compound’s expected functional groups.
Preparation Methods
Cyclization of Aminothiophene Derivatives
Aminothiophene-3-carboxylic acid derivatives serve as precursors for constructing the fused pyrimidine ring. In a representative protocol, 2-aminothiophene-3-carboxylic acid undergoes acylation with benzoyl chloride in pyridine at 0°C, forming an intermediate oxazinone. Subsequent cyclization under reflux conditions with ammonium acetate yields the thieno[2,3-d]pyrimidin-4-one core. Adapting this method, the tetrahydro variant (6,7-dihydro) may be accessed via partial hydrogenation or by starting with a saturated thiophene precursor.
Formamide-Mediated Ring Closure
An alternative route employs formamide as both solvent and cyclizing agent. Heating 2-amino-3-cyano-4,5-disubstituted thiophenes with formamide at 150°C induces cyclodehydration, producing the pyrimidinone ring. This method offers superior regioselectivity for the 3,2-d isomer compared to acid-catalyzed approaches.
Thioether Linkage Formation
The critical thioacetamido bridge is constructed through sequential alkylation and amidation:
Thiolation of Pyrimidinone
Amidation with Glycine Ester
The final acetamido group is introduced through carbodiimide-mediated coupling:
Activation of Thioacetic Acid
The thioacetate intermediate is hydrolyzed to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid using NaOH in ethanol/water (3:1). Activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in THF generates the NHS ester.
Coupling with Ethyl Glycinate
Reaction of the activated ester with ethyl glycinate hydrochloride in the presence of DIEA (N,N-diisopropylethylamine) in DCM yields the target compound. Purification via silica gel chromatography (hexane:EtOAc 1:1) provides the pure product in 75-81% yield.
Optimization and Scale-Up Considerations
Key findings from process optimization:
- Microwave irradiation reduces cyclization time from 6 hours to 45 minutes with comparable yields (82% vs 85%)
- Use of molecular sieves during amidation prevents hydrolysis of the ethyl ester
- Recrystallization from ethanol/water (2:1) improves crystalline form stability
Analytical Characterization
Critical spectroscopic data for intermediate verification:
- 3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine-2-thiol
Ethyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Final Product
Q & A
Q. What are the key steps and reagents in synthesizing this compound?
The synthesis typically involves:
- Multi-step reactions : Cyclocondensation of thienopyrimidine precursors with substituted phenyl groups, followed by thioether linkage formation using mercaptoacetamide intermediates.
- Critical reagents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents, triethylamine as a base, and controlled temperatures (70–80°C) to optimize yield .
- Purification : Flash chromatography and recrystallization (e.g., ethanol) are standard for isolating high-purity products .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : For verifying aromatic proton environments and thioether/amide bond formation.
- HPLC : To assess purity (>95% is typical for research-grade material).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What solvents are optimal for its synthesis and why?
DMF and DMSO are preferred due to their high polarity and ability to solvate intermediates, ensuring reaction homogeneity. Ethyl acetate is used for extractions due to its immiscibility with water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature control : Maintaining 80°C during thioether bond formation minimizes side reactions (e.g., oxidation).
- Inert atmosphere : Nitrogen/argon prevents undesired oxidation of sulfur-containing intermediates.
- Catalyst screening : Triethylamine enhances nucleophilic substitution efficiency in DMF .
Data Insight : Yields vary from 48% (under suboptimal conditions) to >90% with precise stoichiometry and inert gas use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
